molecular formula C29H48NOPS B13642555 (R)-N-((S)-Adamantan-1-yl(2-(di-tert-butylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide

(R)-N-((S)-Adamantan-1-yl(2-(di-tert-butylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide

Katalognummer: B13642555
Molekulargewicht: 489.7 g/mol
InChI-Schlüssel: ANDAEMPIIGEHED-GICHWERBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-N-((S)-Adamantan-1-yl(2-(di-tert-butylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound that features a unique combination of adamantane, phosphanyl, and sulfinamide groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-((S)-Adamantan-1-yl(2-(di-tert-butylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Adamantane Derivative: This involves the functionalization of adamantane to introduce the necessary functional groups.

    Introduction of the Phosphanyl Group: This step involves the reaction of the adamantane derivative with a phosphine reagent, such as di-tert-butylphosphine.

    Formation of the Sulfinamide Group: This step involves the reaction of the intermediate with a sulfinylating agent to introduce the sulfinamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to improve efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

®-N-((S)-Adamantan-1-yl(2-(di-tert-butylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the phosphanyl or sulfinamide groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halides and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, ®-N-((S)-Adamantan-1-yl(2-(di-tert-butylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide is used as a ligand in various catalytic reactions. Its unique structure allows it to stabilize transition metal complexes, making it useful in homogeneous catalysis.

Biology

In biology, this compound can be used as a probe to study the interactions of phosphanyl and sulfinamide groups with biological molecules. It can also be used to investigate the effects of these groups on biological activity.

Medicine

In medicine, the compound has potential applications as a drug candidate due to its unique structure and potential biological activity. It can be used to study the effects of adamantane, phosphanyl, and sulfinamide groups on drug efficacy and safety.

Industry

In industry, the compound can be used as a precursor for the synthesis of other complex molecules. Its unique structure makes it a valuable building block for the development of new materials and chemicals.

Wirkmechanismus

The mechanism of action of ®-N-((S)-Adamantan-1-yl(2-(di-tert-butylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The phosphanyl group can coordinate with transition metals, while the sulfinamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Di-tert-butylphosphino)biphenyl: This compound features a similar phosphanyl group but lacks the adamantane and sulfinamide groups.

    1,2-Bis(di-tert-butylphosphinomethyl)benzene: This compound features two phosphanyl groups but lacks the adamantane and sulfinamide groups.

Uniqueness

®-N-((S)-Adamantan-1-yl(2-(di-tert-butylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide is unique due to its combination of adamantane, phosphanyl, and sulfinamide groups. This unique structure allows it to interact with a wide range of molecular targets, making it useful in various applications.

Eigenschaften

Molekularformel

C29H48NOPS

Molekulargewicht

489.7 g/mol

IUPAC-Name

N-[(S)-1-adamantyl-(2-ditert-butylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C29H48NOPS/c1-26(2,3)32(27(4,5)6)24-13-11-10-12-23(24)25(30-33(31)28(7,8)9)29-17-20-14-21(18-29)16-22(15-20)19-29/h10-13,20-22,25,30H,14-19H2,1-9H3/t20?,21?,22?,25-,29?,33?/m1/s1

InChI-Schlüssel

ANDAEMPIIGEHED-GICHWERBSA-N

Isomerische SMILES

CC(C)(C)P(C1=CC=CC=C1[C@H](C23CC4CC(C2)CC(C4)C3)NS(=O)C(C)(C)C)C(C)(C)C

Kanonische SMILES

CC(C)(C)P(C1=CC=CC=C1C(C23CC4CC(C2)CC(C4)C3)NS(=O)C(C)(C)C)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.